molecular formula C13H10Cl2N4 B14330714 Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]- CAS No. 106878-44-8

Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-

Cat. No.: B14330714
CAS No.: 106878-44-8
M. Wt: 293.15 g/mol
InChI Key: MIFVJQBWRLDRMF-UHFFFAOYSA-N
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Description

Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]- is a heterocyclic compound that combines the structural elements of pyridine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles such as amines, and bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]- involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]- is unique due to its combined pyridine and triazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

106878-44-8

Molecular Formula

C13H10Cl2N4

Molecular Weight

293.15 g/mol

IUPAC Name

4-[3-(3,5-dichlorophenyl)-4,5-dihydrotriazol-4-yl]pyridine

InChI

InChI=1S/C13H10Cl2N4/c14-10-5-11(15)7-12(6-10)19-13(8-17-18-19)9-1-3-16-4-2-9/h1-7,13H,8H2

InChI Key

MIFVJQBWRLDRMF-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=N1)C2=CC(=CC(=C2)Cl)Cl)C3=CC=NC=C3

Origin of Product

United States

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